molecular formula C24H29N3O5 B4241354 Acetic acid;1-(4-ethylphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione

Acetic acid;1-(4-ethylphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione

Cat. No.: B4241354
M. Wt: 439.5 g/mol
InChI Key: PAWBCIRUSWTINU-UHFFFAOYSA-N
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Description

Acetic acid;1-(4-ethylphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylphenyl group, a morpholinylphenyl group, and a pyrrolidinedione core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetic acid;1-(4-ethylphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidinedione structure, followed by the introduction of the ethylphenyl and morpholinylphenyl groups through substitution reactions. Common reagents used in these reactions include ethyl bromide, morpholine, and phenylamine, under conditions such as reflux and the use of catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-(4-ethylphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.

Major Products Formed

Scientific Research Applications

Acetic acid;1-(4-ethylphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress or inflammation.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Acetic acid;1-(4-ethylphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, affecting biochemical pathways related to oxidative stress, inflammation, or cell signaling. Its unique structure allows it to bind to active sites of enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-morpholinyl)-4-phenyl-2-butanone: Shares the morpholinyl and phenyl groups but differs in the core structure.

    2-(4-ethylphenyl)-4-(4-morpholinyl)quinoline: Contains similar functional groups but has a quinoline core instead of a pyrrolidinedione.

Uniqueness

Acetic acid;1-(4-ethylphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione stands out due to its combination of functional groups and core structure, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in research and industry.

Properties

IUPAC Name

acetic acid;1-(4-ethylphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3.C2H4O2/c1-2-16-3-7-19(8-4-16)25-21(26)15-20(22(25)27)23-17-5-9-18(10-6-17)24-11-13-28-14-12-24;1-2(3)4/h3-10,20,23H,2,11-15H2,1H3;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWBCIRUSWTINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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